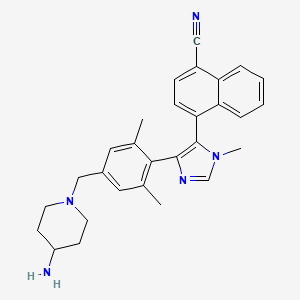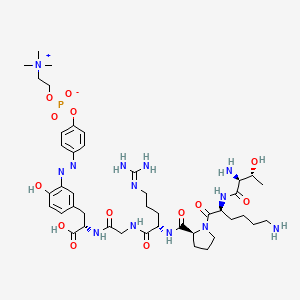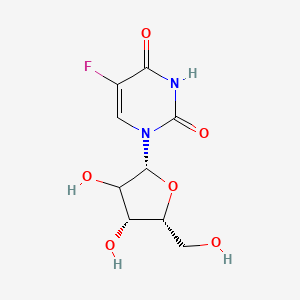
1-(b-D-Xylofuranosyl)-5-fluorouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(b-D-Xylofuranosyl)-5-fluorouracil is a nucleoside analog, specifically a derivative of uracil. It is known for its potential antiviral and anticancer properties. This compound is structurally characterized by the presence of a fluorine atom at the 5-position of the uracil ring and a b-D-xylofuranosyl sugar moiety attached to the nitrogen atom at the 1-position of the uracil ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(b-D-Xylofuranosyl)-5-fluorouracil typically involves the glycosylation of 5-fluorouracil with a protected xylofuranose derivative. The reaction is often catalyzed by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions. The reaction mixture is then subjected to deprotection steps to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The final product is purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(b-D-Xylofuranosyl)-5-fluorouracil undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding uracil derivatives or reduction to modify the sugar moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various 5-substituted uracil derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the nucleoside analog, which may have different biological activities.
Applications De Recherche Scientifique
1-(b-D-Xylofuranosyl)-5-fluorouracil has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its antiviral and anticancer properties. It has shown efficacy in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
The mechanism of action of 1-(b-D-Xylofuranosyl)-5-fluorouracil involves its incorporation into nucleic acids. Once inside the cell, it is phosphorylated to its active triphosphate form. This active form can be incorporated into DNA or RNA, leading to chain termination or faulty transcription. The presence of the fluorine atom at the 5-position enhances its ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition results in the depletion of thymidine triphosphate (TTP), leading to DNA damage and cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that lacks the sugar moiety present in 1-(b-D-Xylofuranosyl)-5-fluorouracil.
1-(b-D-Xylofuranosyl)uracil: Similar to this compound but without the fluorine atom at the 5-position.
1-(b-D-Arabinofuranosyl)uracil: Another nucleoside analog with a different sugar moiety.
Uniqueness
This compound is unique due to the combination of the fluorine atom at the 5-position and the b-D-xylofuranosyl sugar moiety. This structural uniqueness contributes to its distinct biological activities and its potential as a therapeutic agent.
Propriétés
Formule moléculaire |
C9H11FN2O6 |
|---|---|
Poids moléculaire |
262.19 g/mol |
Nom IUPAC |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5+,6?,8-/m1/s1 |
Clé InChI |
FHIDNBAQOFJWCA-CAXIXURWSA-N |
SMILES isomérique |
C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)F |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


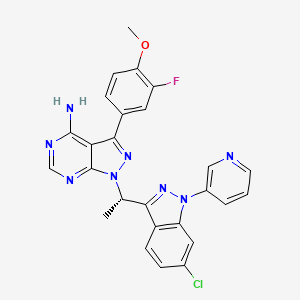
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12396845.png)
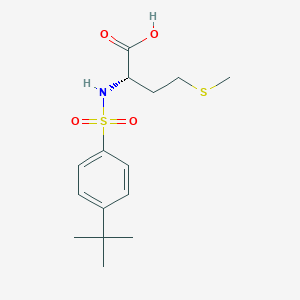
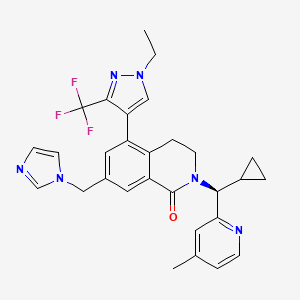
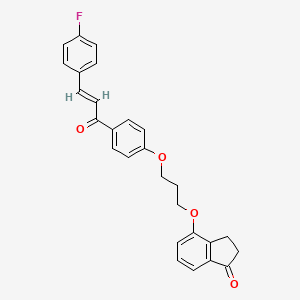
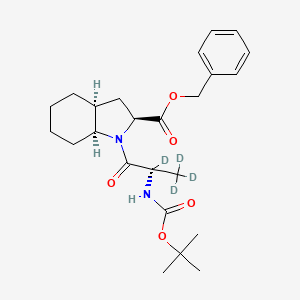

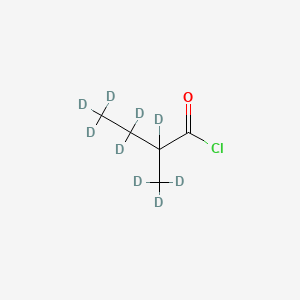
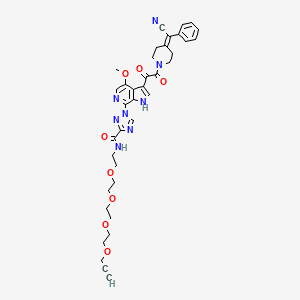
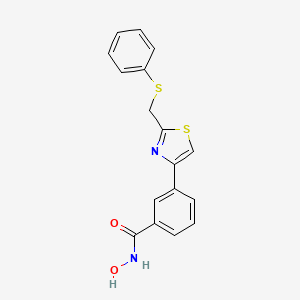
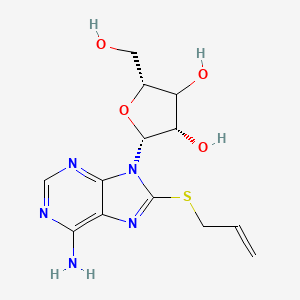
![1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396896.png)
